

Application Notes and Protocols for MerTK-IN-3 In Vitro Assay

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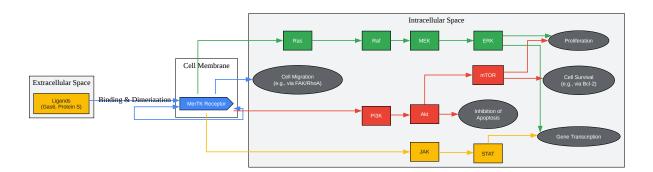


These application notes provide a comprehensive protocol for the in vitro characterization of **MerTK-IN-3**, a small molecule inhibitor of the MerTK receptor tyrosine kinase. The provided methodologies are intended for researchers, scientists, and drug development professionals engaged in the study of MerTK signaling and the development of targeted cancer therapeutics.

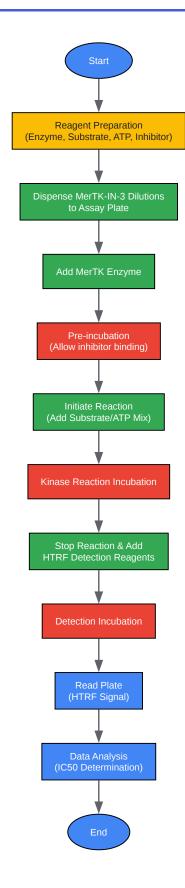
MerTK Signaling Pathway

MerTK is a member of the TAM (Tyro3, Axl, MerTK) family of receptor tyrosine kinases.[1][2][3] Its activation by ligands such as Gas6 and Protein S triggers a series of downstream signaling cascades that are crucial in various cellular processes, including cell survival, proliferation, migration, and immune regulation.[2][3][4] Dysregulation of MerTK signaling has been implicated in the pathogenesis of numerous cancers, making it an attractive target for therapeutic intervention.[1][2][4][5] Upon ligand binding, MerTK undergoes dimerization and autophosphorylation, leading to the activation of several key signaling pathways, including the PI3K/Akt, MAPK/ERK, and JAK/STAT pathways.[1][2][3][4] These pathways, in turn, regulate the expression and activity of proteins involved in promoting cell survival, inhibiting apoptosis, and enhancing cell migration.[2][3][4]









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